3-(3,4,5-Trimethoxyphenyl)pentanedioic acid
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Overview
Description
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been found to inhibit several protein targets such as heat shock protein90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), vascular endothelial growth factor 2 (vegfr2), p-glycoprotein (p-gp), and cyclooxygenase 1 and 2 (cox-1 and cox-2) .
Mode of Action
It is suggested that the compound may induce oxidative stress and mitochondrial damage . This could lead to the formation of pores and leakage of cytoplasmic content .
Biochemical Pathways
The inhibition of the aforementioned protein targets suggests that the compound may affect a variety of cellular processes, including protein folding, redox homeostasis, gene expression, signal transduction, cell proliferation, and inflammation .
Result of Action
Based on its proposed mode of action, the compound may cause cellular damage and death through the induction of oxidative stress and mitochondrial damage .
Biochemical Analysis
Biochemical Properties
Compounds containing the trimethoxyphenyl (TMP) group, which is present in 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid, have been shown to exhibit diverse bioactivity effects . They have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
Compounds containing the TMP group have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Molecular Mechanism
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:
Solvent: Ethanol or water
Base: Sodium hydroxide or potassium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxyphenyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
3-(3,4,5-Trimethoxyphenyl)pentanedioic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(3,4,5-Trimethoxyphenyl)propanoic acid: Similar structure but with a shorter carbon chain.
3,4,5-Trimethoxyphenylacetic acid: Similar aromatic ring with different functional groups.
3,4,5-Trimethoxybenzoic acid: Similar aromatic ring with a carboxylic acid group directly attached.
Uniqueness
3-(3,4,5-Trimethoxyphenyl)pentanedioic acid is unique due to its specific combination of a trimethoxyphenyl group and a pentanedioic acid chain. This structure provides distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-19-10-4-8(5-11(20-2)14(10)21-3)9(6-12(15)16)7-13(17)18/h4-5,9H,6-7H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJDNPGZFKBWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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